molecular formula C13H20N2O2S B6008086 3-cyclohexyl-5-ethyl-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3H)-one

3-cyclohexyl-5-ethyl-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B6008086
M. Wt: 268.38 g/mol
InChI Key: DTAINUNTLFVYFY-UHFFFAOYSA-N
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Description

3-cyclohexyl-5-ethyl-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrimidinone core with various substituents, including a cyclohexyl group, an ethyl group, a hydroxy group, and a methylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-5-ethyl-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of Substituents: The cyclohexyl, ethyl, hydroxy, and methylsulfanyl groups can be introduced through various organic reactions such as alkylation, hydroxylation, and thiolation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:

    Selection of Cost-Effective Reagents: Using commercially available and cost-effective starting materials.

    Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and pH conditions.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-5-ethyl-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dihydropyrimidines.

    Substitution Products: Various substituted pyrimidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-5-ethyl-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-cyclohexyl-5-ethyl-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3H)-one: can be compared with other pyrimidinone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the cyclohexyl group, for example, may enhance its lipophilicity, affecting its interaction with biological membranes.

Properties

IUPAC Name

3-cyclohexyl-5-ethyl-6-hydroxy-2-methylsulfanylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-3-10-11(16)14-13(18-2)15(12(10)17)9-7-5-4-6-8-9/h9,16H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAINUNTLFVYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N(C1=O)C2CCCCC2)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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